
2-(2-Bromo-5-nitro-4-pyridyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromo-5-nitro-4-pyridyl)ethanol is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom and a nitro group attached to a pyridine ring, along with an ethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-5-nitro-4-pyridyl)ethanol typically involves the bromination and nitration of pyridine derivatives. One common method involves the reaction of 2-bromo-5-nitropyridine with ethylene oxide under controlled conditions to yield the desired product . The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the ethanol moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and nitration processes, followed by the reaction with ethylene oxide. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Bromo-5-nitro-4-pyridyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron filings in acetic acid or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of pyridine N-oxides.
Reduction: Conversion to 2-(2-Amino-5-nitro-4-pyridyl)ethanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(2-Bromo-5-nitro-4-pyridyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-(2-Bromo-5-nitro-4-pyridyl)ethanol involves interactions with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom may also participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-5-nitropyridine: Lacks the ethanol moiety but shares similar bromine and nitro substitutions.
2-(2-Amino-5-nitro-4-pyridyl)ethanol: Formed by the reduction of the nitro group in 2-(2-Bromo-5-nitro-4-pyridyl)ethanol.
4-Bromo-6-azaindole: Contains a bromine atom and a nitrogen heterocycle but differs in structure and properties.
Uniqueness
Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in research and industry .
Eigenschaften
Molekularformel |
C7H7BrN2O3 |
|---|---|
Molekulargewicht |
247.05 g/mol |
IUPAC-Name |
2-(2-bromo-5-nitropyridin-4-yl)ethanol |
InChI |
InChI=1S/C7H7BrN2O3/c8-7-3-5(1-2-11)6(4-9-7)10(12)13/h3-4,11H,1-2H2 |
InChI-Schlüssel |
VOOMKHWJGBWQQS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CN=C1Br)[N+](=O)[O-])CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


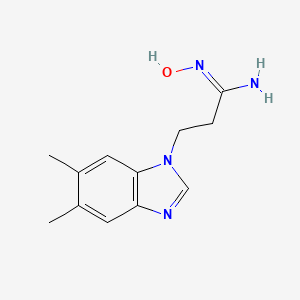
![8-(Trifluoromethyl)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-ol](/img/structure/B13727995.png)

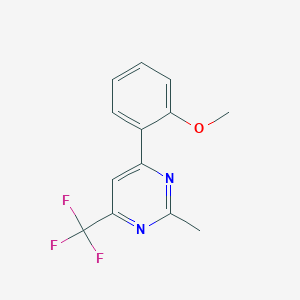
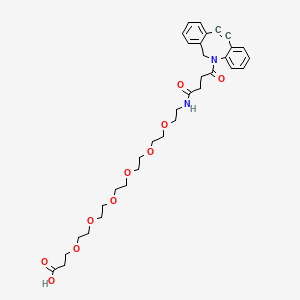
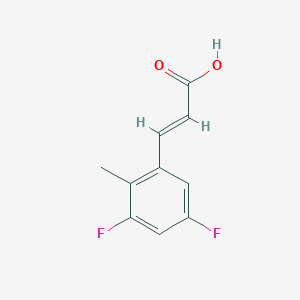

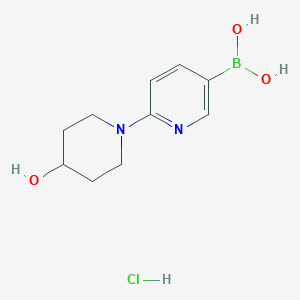

![4-[4-(Methylsulfonyl)benzyl]oxazolidine-2,5-dione](/img/structure/B13728057.png)
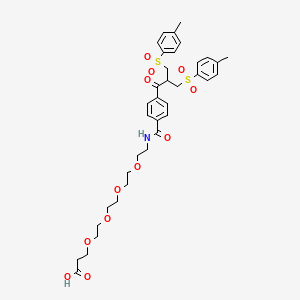
![[(1S,3R,15S,18S,19R,20R,21R,22S,23R,24S,25R,26S)-19,22,23-triacetyloxy-21-(acetyloxymethyl)-25,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-20-yl] benzoate](/img/structure/B13728064.png)
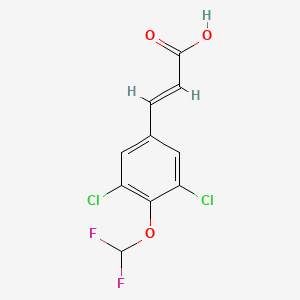
![3-Methyl-1-[1-[2-(trifluoromethyl)phenyl]cyclobutyl]-1-butylamine](/img/structure/B13728068.png)
